molecular formula C14H19N5O4 B5362230 1,3-dimethyl-7-[3-(4-morpholinyl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-[3-(4-morpholinyl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5362230
M. Wt: 321.33 g/mol
InChI Key: QOZXJKQPAKUMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar purine derivatives, including this compound, typically involves multiple steps that ensure the incorporation of specific functional groups into the purine core. These syntheses are crucial for developing compounds with desired biological activities. The paper by Chłoń-Rzepa et al. (2014) describes the synthesis of related purine-2,6-dione derivatives, highlighting the complexity and specificity of such synthetic routes (Chłoń-Rzepa et al., 2014).

Molecular Structure Analysis

The molecular structure of purine derivatives, including the compound , often features a planar purine fused-ring system. For instance, Karczmarzyk et al. (1997) described the crystal structure of a closely related compound, noting the typical geometry of the purine fused-ring system and the conformation of the aminoalkyl side chain (Karczmarzyk et al., 1997).

Chemical Reactions and Properties

Purine derivatives exhibit various chemical reactions due to the presence of multiple reactive groups. These reactions are essential in modifying the compound for specific applications. Shukla et al. (2020) investigated the intermolecular interactions in a xanthine derivative, providing insights into the chemical reactivity of such compounds (Shukla et al., 2020).

Physical Properties Analysis

The physical properties of purine derivatives like this one are influenced by their molecular structure. Studies such as those by Chen et al. (2007) on similar compounds provide information on physical characteristics like hydrogen bonding patterns, which contribute to their physical stability and solubility (Chen et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for understanding how these compounds interact in different environments. The study of their chemical properties often involves investigating their behavior in various chemical reactions and under different conditions. For example, Gobouri (2020) synthesized new purine derivatives, elucidating their structure using spectroscopic methods, which is essential for understanding their chemical properties (Gobouri, 2020).

properties

IUPAC Name

1,3-dimethyl-7-(3-morpholin-4-yl-3-oxopropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4/c1-16-12-11(13(21)17(2)14(16)22)19(9-15-12)4-3-10(20)18-5-7-23-8-6-18/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZXJKQPAKUMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.